Methyl 3-amino-3-(thiazol-2-yl)butanoate
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Overview
Description
Methyl 3-amino-3-(thiazol-2-yl)butanoate: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(thiazol-2-yl)butanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method involves the condensation of 2-aminothiazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired ester product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization techniques are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-3-(thiazol-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
Methyl 3-amino-3-(thiazol-2-yl)butanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(thiazol-2-yl)butanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate
- Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate
- 3-(2-amino-1,3-thiazol-4-yl)propanoic acid
Uniqueness: Methyl 3-amino-3-(thiazol-2-yl)butanoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl 3-amino-3-(thiazol-2-yl)butanoate is a thiazole derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of Thiazole Derivatives
Thiazole derivatives are known for their diverse biological activities, including antimicrobial , antifungal , antiviral , and anti-inflammatory properties. The presence of the thiazole ring enhances the compound's ability to interact with biological macromolecules, influencing various biochemical pathways and physiological responses.
The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. This compound can modulate biochemical pathways by forming hydrogen bonds and engaging in π-π interactions due to its structural components. Such interactions can affect cellular processes, leading to therapeutic effects.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin. The minimal inhibitory concentrations (MICs) for some derivatives have been reported as low as 37.9 μM against sensitive strains such as Staphylococcus aureus.
Antiviral Activity
Thiazole derivatives have also been investigated for their antiviral properties. Some compounds have shown promising results in inhibiting viral replication in vitro, suggesting potential applications in treating viral infections .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest. Compounds within this class have been shown to inhibit key inflammatory pathways, which could lead to new treatments for inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, revealing that certain modifications to the thiazole ring significantly enhanced antibacterial potency against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
- Antiviral Screening : In a high-throughput screening effort, thiazole derivatives were identified as inhibitors of key viral enzymes, demonstrating effective inhibition at micromolar concentrations .
- Inflammation Models : In vivo models assessing the anti-inflammatory effects of thiazole compounds indicated a reduction in inflammatory markers, supporting their potential use in treating conditions such as rheumatoid arthritis.
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 3-amino-3-(1,3-thiazol-2-yl)butanoate |
InChI |
InChI=1S/C8H12N2O2S/c1-8(9,5-6(11)12-2)7-10-3-4-13-7/h3-4H,5,9H2,1-2H3 |
InChI Key |
CKHZTWXSUAFTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)(C1=NC=CS1)N |
Origin of Product |
United States |
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